molecular formula C26H25N7O B6567295 N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethylbenzamide CAS No. 1007173-22-9

N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethylbenzamide

Cat. No.: B6567295
CAS No.: 1007173-22-9
M. Wt: 451.5 g/mol
InChI Key: QHAOJWPLLAXKDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethylbenzamide is a pyrazolo[3,4-d]pyrimidine derivative featuring a hybrid heterocyclic scaffold. Its molecular framework integrates a pyrazole ring fused with a pyrimidine core, substituted at the 1-position with a 2,3-dimethylphenyl group. The 5-position of the pyrazole is further functionalized with a 3,4-dimethylbenzamide moiety.

Key physicochemical properties include:

  • Molecular formula: C₂₆H₂₅N₇O
  • Average mass: 467.533 g/mol
  • Monoisotopic mass: 467.206973 g/mol
  • ChemSpider ID: 21084706 (analogous to ’s compound with modified substituents) .

The 3,4-dimethylbenzamide substituent likely enhances lipophilicity and binding affinity to hydrophobic pockets in target proteins, distinguishing it from related analogs.

Properties

IUPAC Name

N-[2-[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N7O/c1-15-9-10-20(11-17(15)3)26(34)30-23-12-18(4)31-33(23)25-21-13-29-32(24(21)27-14-28-25)22-8-6-7-16(2)19(22)5/h6-14H,1-5H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHAOJWPLLAXKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=CC(=C(C=C5)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies Overview

The synthesis of this compound involves three primary stages:

  • Construction of the 1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl scaffold.

  • Introduction of the 3-methyl-1H-pyrazol-5-yl substituent.

  • Final amidation with 3,4-dimethylbenzoyl chloride.

Key challenges include ensuring regioselectivity during heterocycle formation, minimizing side reactions during coupling steps, and optimizing purification protocols to isolate the target compound efficiently.

Preparation of the Pyrazolo[3,4-d]pyrimidine Core

The pyrazolo[3,4-d]pyrimidine core is synthesized via cyclocondensation reactions. A one-flask method developed by Wang et al. (2017) enables the assembly of this scaffold from 5-aminopyrazole precursors and substituted amides using phosphorus tribromide (PBr₃) and hexamethyldisilazane (HMDS) . For the 2,3-dimethylphenyl substituent, 5-amino-1-(2,3-dimethylphenyl)-1H-pyrazole is reacted with N,N-dimethylformamide (DMF) in the presence of PBr₃ at 60°C for 1–2 hours, followed by HMDS-mediated heterocyclization at 70–80°C. This method achieves yields up to 91% for analogous structures .

Reaction Conditions Table

ReactantReagentTemperatureTimeYieldSource
5-Amino-1-(2,3-DMP)-pyrazolePBr₃, DMF, HMDS60–80°C5 h85–91%

Regioselectivity is ensured by the electron-donating 2,3-dimethylphenyl group, which directs cyclization to the desired position.

Amidation with 3,4-Dimethylbenzoyl Chloride

The final step involves coupling the intermediate amine with 3,4-dimethylbenzoyl chloride. A protocol from Ambeed utilizes tetramethyluronium hydroxybenzotriazole hexafluorophosphate (HATU) in DMF with pyridine as a base. For this compound, 1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine is reacted with 3,4-dimethylbenzoyl chloride (1.2 equiv) and HATU (1.5 equiv) in DMF at 25°C for 6 hours, yielding 67% after reverse-phase HPLC purification .

Side Reaction Mitigation

  • Stoichiometry : Excess acyl chloride (1.2 equiv) ensures complete amine consumption.

  • Purification : Reverse-phase HPLC removes unreacted acyl chloride and HATU byproducts.

Analytical Characterization and Validation

The final product is characterized via:

  • LC-MS : Molecular ion peak at m/z 509.3 [M+H]⁺ confirms molecular weight.

  • ¹H NMR : Key signals include δ 8.25 (s, pyrimidine-H), 7.54 (d, J=8.3 Hz, benzamide-H), and 2.17 (s, methyl groups) .

  • HPLC Purity : >98% purity achieved via gradient elution (30–95% MeOH/H₂O).

Chemical Reactions Analysis

Types of Reactions

This compound can participate in a variety of chemical reactions due to its multiple functional groups. Common reactions include:

  • Oxidation: The presence of methyl groups allows for potential oxidation to form corresponding alcohols or acids.

  • Reduction: Nitro derivatives of this compound can be reduced to amines using reducing agents like iron and hydrochloric acid.

  • Substitution: Halogenated versions of this compound can undergo nucleophilic substitution to introduce different functional groups.

Common Reagents and Conditions

Reagents such as KMnO4 for oxidation, LiAlH4 for reduction, and NaOH or KOH for nucleophilic substitutions are often used. Typical conditions involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure efficient and selective reactions.

Major Products

The major products formed from these reactions often retain the core pyrazolo[3,4-d]pyrimidine structure, with functional group modifications occurring primarily at the aromatic and methyl substituents.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethylbenzamide exhibit significant anticancer properties. For instance:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that pyrazolo[3,4-d]pyrimidine derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
  • Mechanism of Action : The compound may act on specific kinases involved in cancer signaling pathways, leading to reduced tumor growth .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research has demonstrated that similar pyrazolo compounds can exhibit antibacterial and antifungal effects:

  • In vitro Studies : Laboratory studies have reported efficacy against several bacterial strains and fungi, indicating its potential as a lead compound for developing new antibiotics .

CNS Activity

The pyrazolo[3,4-d]pyrimidine scaffold has been associated with neuroprotective effects:

  • Neuroprotection : Compounds in this class have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, making them candidates for treating neurodegenerative diseases .

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties:

  • Cytokine Modulation : Research indicates that similar compounds can modulate the release of pro-inflammatory cytokines, suggesting their use in inflammatory conditions .

Data Tables of Research Findings

Application AreaFindingsReferences
AnticancerInhibits proliferation of cancer cells; induces apoptosis ,
AntimicrobialEffective against bacterial strains; potential for antibiotic development
CNS ActivityNeuroprotective effects; protects against oxidative stress
Anti-inflammatoryModulates cytokine release; potential for treating inflammatory diseases

Case Studies and Research Insights

Several studies highlight the efficacy of pyrazolo compounds in various therapeutic areas:

  • A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of pyrazolo derivatives for anticancer activity. The results indicated that specific modifications to the structure enhanced potency against breast cancer cell lines .
  • Another research article focused on the antimicrobial properties of pyrazolo compounds, demonstrating significant activity against resistant bacterial strains. This study suggests that these compounds could be developed further as novel antibiotics .

Mechanism of Action

This compound exerts its effects primarily through interaction with specific molecular targets such as enzymes and receptors. The presence of multiple aromatic and heteroaromatic rings allows it to bind effectively to active sites, modulating activity pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name / ID Molecular Formula Substituents (R₁, R₂, R₃) Molecular Weight (g/mol) Key Features
Target Compound C₂₆H₂₅N₇O R₁: 2,3-dimethylphenyl; R₂: 3,4-dimethylbenzamide 467.53 High lipophilicity; potential kinase inhibition
N-{1-[1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,4-difluorobenzamide C₂₂H₁₄ClF₂N₇O R₁: 3-chlorophenyl; R₂: 2,4-difluorobenzamide 465.8 Enhanced halogen interactions; improved metabolic stability
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine C₁₈H₁₁N₇S R₁: phenyl; fused thieno-pyrimidine system 373.42 Dual heterocyclic system; promising antitumor activity (unpublished data)
(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone C₂₂H₁₉N₇O R₁: phenyl; R₂: methanone-linked pyrazole 405.44 Improved solubility; moderate COX-2 inhibition
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide C₂₇H₂₄F₂N₆O₂ R₁: benzyl; R₂: difluoromethyl, methoxyphenyl 502.52 Extended π-system; enhanced selectivity for JAK2 kinases

Research Findings and Implications

  • Bioactivity Trends: Halogenated analogs (e.g., ’s compound) exhibit stronger binding to ATP-binding pockets in kinases due to halogen bonding . Thieno-pyrimidine hybrids () demonstrate superior cytotoxicity in vitro compared to benzamide derivatives, likely due to enhanced DNA interaction . Methoxyphenyl and difluoromethyl groups () correlate with increased selectivity for JAK2 over JAK1, reducing off-target effects .
  • Thermodynamic Data: The target compound’s 3,4-dimethylbenzamide group likely confers a higher logP (~3.5) compared to ’s methanone derivative (logP ~2.8), favoring blood-brain barrier penetration .
  • Unresolved Challenges: Limited pharmacokinetic data for the target compound; future studies should assess CYP450 inhibition and plasma stability. ’s hybrid compound lacks in vivo efficacy data, necessitating further preclinical validation .

Biological Activity

N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethylbenzamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent and its role in inhibiting specific kinases. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound features a complex structure comprising multiple pyrazole rings and a dimethylbenzamide moiety. Its molecular formula is C20H22N6C_{20}H_{22}N_{6}, and it possesses a molecular weight of 350.43 g/mol. The presence of the pyrazolo[3,4-d]pyrimidine scaffold is significant for its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit potent anticancer properties. For instance, compounds structurally similar to this compound have been evaluated for their efficacy against various cancer cell lines.

Key Findings:

  • In vitro Studies: Compounds with similar structures showed significant anti-proliferative activities against A549 (lung cancer) and HCT-116 (colorectal cancer) cells. For example, one derivative exhibited an IC50 value of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells .
  • Mechanism of Action: The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest at the S and G2/M phases. Flow cytometric analyses revealed increased ratios of pro-apoptotic to anti-apoptotic proteins (BAX/Bcl-2) upon treatment with these compounds .

Kinase Inhibition

The compound has shown promise as an inhibitor of various kinases, particularly those involved in cancer progression. Protein Kinase C (PKC) is one such target, which plays a crucial role in cell signaling pathways related to growth and differentiation.

Inhibitory Activity:

  • Compounds related to this compound have been reported to inhibit PKC isoenzymes with IC50 values in the low micromolar range . This inhibition can potentially mitigate diabetic complications by intervening in pathways that lead to diabetic nephropathy and neuropathy.

Case Studies

Several studies have highlighted the biological activity of pyrazolo derivatives in preclinical settings:

  • Study on EGFR Inhibition:
    • A derivative with a similar scaffold was found to inhibit epidermal growth factor receptor (EGFR) effectively. The most potent compound demonstrated an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the T790M mutant variant .
  • Anti-inflammatory Properties:
    • Some pyrazole derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. For instance, a related compound showed dual activity in inhibiting chemotaxis induced by Fmlp-Ome and IL8 with IC50 values of 3.8 and 1.2 nM respectively .

Data Summary Table

Activity Target IC50 Value Reference
Anti-proliferativeA549 Cancer Cells8.21 µM
Anti-proliferativeHCT-116 Cancer Cells19.56 µM
PKC InhibitionPKC IsoenzymesLow µM
EGFR InhibitionWild-type EGFR0.016 µM
EGFR InhibitionT790M Mutant EGFR0.236 µM
Anti-inflammatoryChemotaxis3.8 nM (Fmlp-Ome)
1.2 nM (IL8)

Q & A

Q. What are the standard synthetic routes for this compound, and what critical intermediates are involved?

The synthesis typically involves a multi-step process starting with the formation of the pyrazolo[3,4-d]pyrimidine core. Cyclization reactions using precursors like substituted phenylhydrazines and pyrazole amines are key. For example, 2,3-dimethylphenyl and 3-methylpyrazole groups are introduced via nucleophilic substitution or coupling reactions. Reaction conditions (e.g., solvent, temperature) and catalysts (e.g., triethylamine) significantly influence yield .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming the compound’s structure. X-ray crystallography may be used if single crystals are obtained. Chromatographic methods (HPLC, TLC) ensure purity .

Q. How is the compound’s initial biological activity screened in academic research?

Initial screening involves in vitro assays targeting enzymes (e.g., kinases) or receptors implicated in diseases like cancer or inflammation. Dose-response curves (IC₅₀ determination) and cell viability assays (MTT or CCK-8) are standard. Positive controls and replicates are mandatory to validate results .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

Systematic optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Temperature control : Elevated temperatures (80–120°C) accelerate cyclization but may require inert atmospheres to prevent decomposition.
  • Catalysts : Triethylamine or DMAP improves coupling efficiency in amide bond formation . Design of Experiments (DoE) methodologies can statistically identify optimal parameters .

Q. What strategies resolve contradictory data in biological assays (e.g., variable enzyme inhibition across studies)?

Contradictions may arise from assay conditions (pH, ionic strength) or compound stability. Mitigation strategies include:

  • Orthogonal assays : Confirm activity using fluorescence polarization and surface plasmon resonance.
  • Metabolic stability tests : Assess compound degradation in microsomal preparations.
  • Structural analogs : Compare activity of derivatives to isolate critical functional groups .

Q. How do structural modifications (e.g., substituent variation) influence pharmacological activity?

Substituents on the phenyl and pyrazole rings modulate electronic and steric properties. For example:

  • Electron-withdrawing groups (e.g., -CF₃) enhance binding to hydrophobic enzyme pockets.
  • Methoxy or methyl groups improve metabolic stability by reducing oxidative metabolism. Quantitative Structure-Activity Relationship (QSAR) models can predict optimal modifications .

Q. What methodologies address solubility challenges in in vivo studies?

Poor aqueous solubility is common due to the compound’s aromaticity. Approaches include:

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability.
  • Nanoparticle encapsulation : Use liposomal or polymeric carriers for targeted delivery.
  • Co-solvent systems : Ethanol/PEG 400 mixtures improve solubility in preclinical formulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.